4-Amino-1-benzyl-1H-pyrazole-3-carboxamide chemical structure
4-Amino-1-benzyl-1H-pyrazole-3-carboxamide chemical structure
An In-Depth Technical Guide to 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide: A Cornerstone Scaffold for Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, a pivotal building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed and validated synthesis protocol, and explore its critical application as a core scaffold in the development of potent kinase inhibitors targeting cancer. The narrative emphasizes the causal reasoning behind experimental choices and methodologies, offering field-proven insights for drug development professionals. A case study illustrates its synthetic progression towards advanced therapeutic agents, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitors. Furthermore, we examine the underlying biological mechanism of action of its derivatives—the regulation of the cell cycle—and provide robust protocols for quality control and characterization, ensuring a self-validating system for researchers.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile substitution patterns have made it the cornerstone of numerous approved drugs, from anti-inflammatory agents to blockbuster anticancer therapeutics.[3][4] Within this class, aminopyrazoles are particularly advantageous frameworks capable of forming crucial hydrogen bond interactions with enzyme and receptor targets.[5]
Specifically, the 4-amino-1H-pyrazole-3-carboxamide moiety has garnered significant attention as a bioisosteric replacement for purine scaffolds.[6] This core is instrumental in the design of a new generation of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3][5] Derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown exceptional potency against critical oncological targets like Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are implicated in cell cycle progression and the pathogenesis of diseases like Acute Myeloid Leukemia (AML).[6][7] This guide focuses on the N-benzyl protected variant, a key intermediate that facilitates multi-step synthetic campaigns towards these next-generation therapeutics.
Physicochemical & Structural Characteristics
The benzyl group at the N1 position serves as a crucial protecting group and a lipophilic handle during synthesis, while the 4-amino and 3-carboxamide groups are the primary points for functionalization and interaction with biological targets.
Table 1: Physicochemical Properties of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide [8]
| Property | Value |
| CAS Number | 1699305-93-5 |
| Molecular Formula | C₁₁H₁₂N₄O |
| Molecular Weight | 216.24 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Topological Polar Surface Area (TPSA) | 86.93 Ų |
| logP (Computed) | 0.6125 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Synthesis and Manufacturing: A Validated Protocol
The synthesis of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is a multi-step process that requires careful control of reagents and conditions to ensure high purity and yield. The following protocol is based on established chemical principles for pyrazole synthesis and functionalization.[9][10]
Synthesis Rationale and Workflow
The synthetic strategy involves three main stages:
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Pyrazole Ring Formation: Construction of the core 3-amino-pyrazole-4-carboxylate ring from acyclic precursors. This is a classic cyclization reaction using hydrazine.
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N-Benzylation: Selective alkylation of the pyrazole ring at the N1 position. The use of a base like sodium methoxide is critical for deprotonating the pyrazole nitrogen, activating it for nucleophilic attack on benzyl chloride.
-
Amidation: Conversion of the ethyl ester at position 3 to the primary carboxamide. This is typically achieved via aminolysis, often requiring elevated temperatures or catalysts.
The workflow below illustrates this logical progression from simple starting materials to the final, functionalized intermediate.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol synthesizes the related intermediate Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate as described in patent literature, followed by a standard amidation step.[9]
Materials:
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Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Dimethylformamide (DMF)
-
Sodium Methoxide (NaOMe)
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Benzyl Chloride (BnCl)
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Ammonium Hydroxide (concentrated)
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Dichloromethane (DCM)
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Acetone
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Water (deionized)
Protocol:
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N-Benzylation Reaction Setup:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge dimethylformamide (DMF, 10 volumes relative to starting pyrazole).
-
Add sodium methoxide (1.05 equivalents) to the DMF and stir until dissolved.
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Add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equivalent) to the mixture.
-
Causality Insight: Sodium methoxide is a strong, non-nucleophilic base perfect for deprotonating the pyrazole NH proton without competing in the subsequent alkylation reaction. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
-
Alkylation:
-
Slowly add benzyl chloride (1.02 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Raise the temperature of the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the reaction to proceed to completion. TLC monitoring is crucial to prevent the formation of impurities from over-reaction.
-
-
Workup and Isolation of Ester Intermediate:
-
After completion, cool the reaction mixture and concentrate it completely under reduced pressure to remove the DMF.
-
To the resulting residue, add water and stir. The product will likely be an oil or solid.
-
Extract the product into dichloromethane (DCM, 3x volumes). Separate the organic layer.
-
Distill the DCM under reduced pressure. To the residue, add a minimal amount of acetone to induce crystallization.
-
Filter the solid product, wash with cold acetone, and dry under vacuum at 50-55°C. This yields Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate.
-
-
Amidation to Final Product:
-
In a sealed pressure vessel, suspend the isolated ester intermediate in a solution of concentrated ammonium hydroxide.
-
Heat the vessel to 80-100°C and maintain pressure for 12-24 hours. Monitor by TLC or HPLC.
-
Causality Insight: This is a nucleophilic acyl substitution. The ester is converted to the more stable primary amide. A sealed vessel and heat are required to drive the reaction, which can be sluggish with the unreactive ammonia nucleophile. Note: This step is a standard transformation; conditions may need optimization.
-
Cool the reaction vessel, and collect the precipitated solid by filtration. Wash with cold water and dry under vacuum to yield the final product, 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide .
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Application in Drug Discovery: A Case Study on Kinase Inhibitors
The 4-Aminopyrazole-3-Carboxamide Core as a Kinase Hinge-Binder
The true value of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is realized in its role as a precursor to highly selective kinase inhibitors. The core structure is a superb mimic of the adenine ring of ATP. The 4-amino group and the adjacent pyrazole nitrogen atom act as a bidentate hydrogen bond donor-acceptor pair, which anchors the molecule into the "hinge region" of the kinase ATP-binding pocket. This interaction is fundamental to achieving high-potency inhibition.
Synthetic Progression to a Potent FLT3/CDK Inhibitor
A prime example of its application is in the synthesis of compounds like FN-1501, a potent dual FLT3 and CDK inhibitor developed for AML.[6] While our title compound is benzyl-protected, a similar N-unsubstituted or alternatively substituted core undergoes a key transformation: a nucleophilic aromatic substitution or a Buchwald-Hartwig coupling reaction at the 4-amino position. This attaches the specificity-determining fragment, in this case, a pyrrolo[2,3-d]pyrimidine moiety.
Caption: Synthetic transformation of the core scaffold into a final drug molecule.
This coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the modular assembly of complex molecules. The choice of catalyst (e.g., a palladium-based catalyst) and base is critical for achieving high yields and purity in this transformation. The final step would involve amidation of the 3-carboxamide with a desired amine to complete the synthesis of the final drug product.[6]
Mechanism of Action of Derived Inhibitors: The Cell Cycle Pathway
The derivatives of our title compound often target CDKs, particularly CDK4 and CDK6.[5][11] These kinases are master regulators of the cell cycle, specifically the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.
In a normal cell, growth factors stimulate the production of Cyclin D. This protein binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the genes necessary for DNA synthesis, pushing the cell into the S phase.[5]
In cancer, this pathway is often hyperactive, leading to uncontrolled cell proliferation. CDK4/6 inhibitors synthesized from the 4-aminopyrazole-3-carboxamide scaffold act as competitive inhibitors of ATP. They occupy the ATP binding site on CDK4/6, preventing the phosphorylation of Rb. As a result, E2F remains sequestered, gene transcription is halted, and the cell cycle is arrested in the G1 phase, thereby stopping tumor growth.
Caption: The G1-S cell cycle checkpoint and the inhibitory action of pyrazole-derived drugs.
Quality Control and Characterization: A Self-Validating Protocol
To ensure the integrity of any subsequent research, rigorous characterization of the synthesized 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is mandatory. This protocol serves as a validation system for the synthesis described in Section 3.
Objective: To confirm the identity, structure, and purity of the synthesized compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess purity.
-
Protocol: Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water). Use a C18 reverse-phase column. Employ a gradient elution method, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
Expected Result: A single major peak with a purity of >95% as determined by UV detection (e.g., at 254 nm).
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm molecular weight.
-
Protocol: Use Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A major ion corresponding to the protonated molecule [M+H]⁺ at m/z = 217.24.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Protocol: Dissolve ~5-10 mg of the sample in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Signals:
-
~7.2-7.4 ppm: A multiplet corresponding to the 5 protons of the benzyl phenyl ring.
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~7.5-8.0 ppm: A singlet for the C5 proton of the pyrazole ring.
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~5.3 ppm: A singlet for the 2 protons of the benzylic -CH₂- group.
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~5.0-6.0 ppm: A broad singlet for the 2 protons of the 4-amino (-NH₂) group.
-
~7.0-7.5 ppm: Two broad singlets for the 2 protons of the 3-carboxamide (-CONH₂) group.
-
-
Expertise Insight: The exact chemical shifts can vary based on solvent and concentration. DMSO-d₆ is recommended as it is excellent at dissolving amides and allows for the observation of exchangeable N-H protons.
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Conclusion
4-Amino-1-benzyl-1H-pyrazole-3-carboxamide stands as a testament to the power of scaffold-based drug design. Its robust synthesis and ideal placement of hydrogen-bonding groups make it an exceptionally valuable intermediate for medicinal chemists. Its direct lineage to potent and selective kinase inhibitors targeting fundamental cancer pathways, such as cell cycle regulation, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this key building block in the ongoing quest for more effective cancer therapeutics.
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